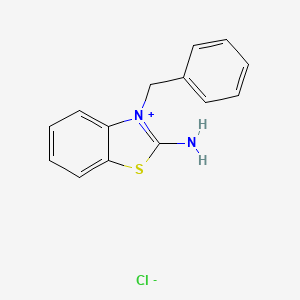

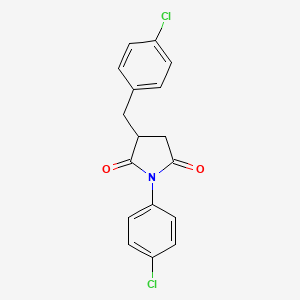

2-amino-3-benzyl-1,3-benzothiazol-3-ium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-3-benzyl-1,3-benzothiazol-3-ium chloride is a derivative of 2-aminothiazole . These derivatives are known for their significant applications in various fields. They are used as precursors of biologically active compounds in medicine and agriculture, valuable components of matrices of inert coatings in industry, used to disperse dyes, are adsorbents of heavy metals, and are used as fluorescent sensors for the detection of metals .

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One such method involves the reaction of 2-amino-1,3-benzothiazole with aliphatic, aromatic, and heteroaromatic α-iodoketones in the absence of bases or catalysts . This reaction proceeds by N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization . Another method involves a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using NMR and UV spectroscopy . The structure of this compound, along with other new linear and cyclic iodide and triiodide benzothiazolium salts, has been proven using these techniques .Chemical Reactions Analysis

This compound can undergo several chemical reactions. For instance, it can react with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold . This is due to the NH2 and endocyclic N functions of 2-aminobenzothiazole, which are suitable to assist these reactions .Mecanismo De Acción

The mechanism of action of 2-amino-3-benzyl-1,3-benzothiazol-3-ium chloride involves N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization . This mechanism has been proposed based on the study of reactions of 2-amino-1,3-benzothiazole with aliphatic, aromatic, and heteroaromatic α-iodoketones .

Direcciones Futuras

The future directions for 2-amino-3-benzyl-1,3-benzothiazol-3-ium chloride could involve its use in the synthesis of new drugs and materials . Its easy functionalization and high reactivity make it a promising building block for organic and organoelement synthesis . Furthermore, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Propiedades

IUPAC Name |

3-benzyl-1,3-benzothiazol-3-ium-2-amine;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S.ClH/c15-14-16(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14;/h1-9,15H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVMESRSGYBUJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=C(SC3=CC=CC=C32)N.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-ethyl-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5002802.png)

![ethyl 4-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]-1-piperidinecarboxylate](/img/structure/B5002823.png)

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5002847.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5002854.png)

![2-[(4-fluorophenoxy)methyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002866.png)

![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5002880.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(5-chloro-2-pyridinyl)piperazine](/img/structure/B5002895.png)